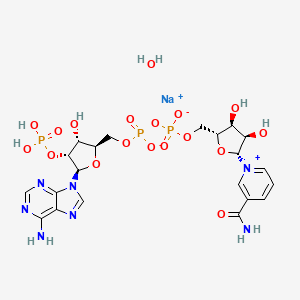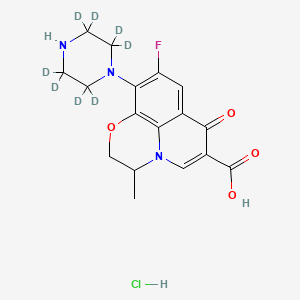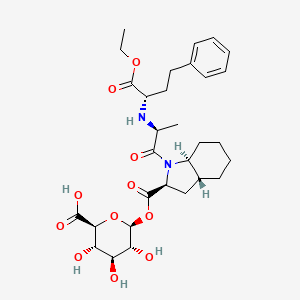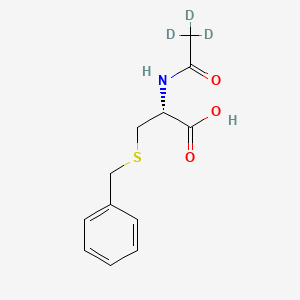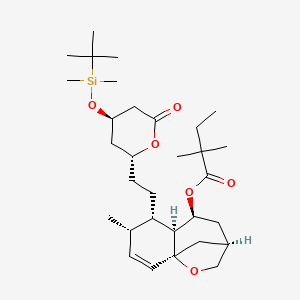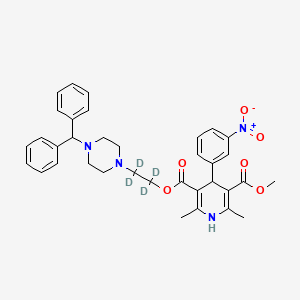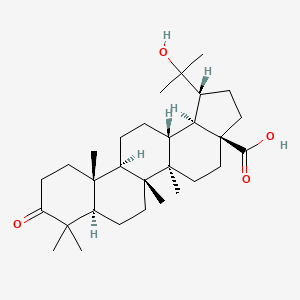
20-Hydroxy-3-oxo-28-lupanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
20-Hydroxy-3-oxo-28-lupanoic acid is a natural triterpenoid isolated from the herbs of Jatropha curcas . It is used for reference standards and pharmacological research .
Synthesis Analysis
A one-step synthesis of 20-Hydroxy-3-oxo-28-lupanoic acid from betulin was developed. Its glycosylation by -acetobromoglucose (ABG) catalyzed by Ag2O in various solvents such as pyridine, CH2Cl2, and their mixture was studied .Molecular Structure Analysis
The molecular formula of 20-Hydroxy-3-oxo-28-lupanoic acid is C30H48O4, and its molar mass is 472.69972 . The structure has been confirmed by NMR .Physical And Chemical Properties Analysis
The density of 20-Hydroxy-3-oxo-28-lupanoic acid is predicted to be 1.099±0.06 g/cm3. It has a melting point of 191-193℃ and a predicted boiling point of 576.3±15.0 °C .Aplicaciones Científicas De Investigación
Anti-Inflammatory Applications
20-Hydroxy-3-oxo-28-lupanoic acid has been shown to inhibit the production of TNF-α and other inflammatory mediators. This inhibition may be due to its ability to suppress the expression of genes involved in immune responses, suggesting potential use in treating inflammatory conditions .
Anti-Diabetic Potential
Research indicates that 20-Hydroxy-3-oxo-28-lupanoic acid can increase insulin sensitivity by inhibiting glucose uptake in adipocytes. This points to its potential as an anti-diabetic agent, which could be significant for diabetes management and treatment .
Immunomodulatory Effects
The compound’s ability to regulate immune responses by inhibiting specific gene expressions could have broader implications for immunomodulatory therapies, particularly in autoimmune diseases where the immune system attacks the body’s own cells .
Metabolic Syndrome Management
Given its effects on insulin sensitivity and inflammatory mediators, 20-Hydroxy-3-oxo-28-lupanoic acid might play a role in managing metabolic syndrome, a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes .
Synthesis from Natural Sources
There has been a review of literature data on the chemical synthesis and isolation from natural sources of this compound and its derivatives, along with their biological activity. A one-step synthesis from betulin has been developed, which could facilitate its use in various research applications .
Pharmacological Research
In pharmacological studies, 20-Hydroxy-3-oxo-28-lupanoic acid derived from the leaves of Mahonia bealei has shown to attenuate inflammatory responses by regulating PI3K-Akt and MAPKs signaling pathways in LPS-stimulated RAW2647 macrophages. This suggests its potential for developing new anti-inflammatory drugs .
Mecanismo De Acción
Target of Action
The primary target of 20-Hydroxy-3-oxo-28-lupanoic acid is the protein synthesis machinery of cells, specifically the ribosomes . It binds to ribosomes, thereby preventing the formation of polypeptide chains . This compound also targets inflammatory mediators such as TNF-α .
Mode of Action
20-Hydroxy-3-oxo-28-lupanoic acid inhibits protein synthesis by binding to ribosomes, thereby preventing the formation of polypeptide chains . This mechanism is similar to that seen with other inhibitory compounds such as naringin and cyclosporin A . It binds with high affinity to polyribosomes and inhibits both bacterial and mammalian translation initiation .
Biochemical Pathways
The compound affects the protein synthesis pathway by inhibiting the formation of polypeptide chains . It also impacts the inflammatory response pathway by inhibiting the production of TNF-α and other inflammatory mediators .
Result of Action
The inhibition of protein synthesis and inflammatory mediators by 20-Hydroxy-3-oxo-28-lupanoic acid can lead to a decrease in inflammation and an increase in insulin sensitivity by inhibiting glucose uptake in adipocytes . It has also shown potential for use as an anti-diabetic agent .
Propiedades
IUPAC Name |
(1R,3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bS)-1-(2-hydroxypropan-2-yl)-5a,5b,8,8,11a-pentamethyl-9-oxo-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene-3a-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O4/c1-25(2)20-11-14-29(7)21(27(20,5)13-12-22(25)31)9-8-19-23-18(26(3,4)34)10-15-30(23,24(32)33)17-16-28(19,29)6/h18-21,23,34H,8-17H2,1-7H3,(H,32,33)/t18-,19-,20+,21-,23-,27+,28-,29-,30+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUOWYKFORUAIE-PDSAIWMESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC5(C4C(CC5)C(C)(C)O)C(=O)O)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@]3(CC[C@H]([C@@H]3[C@H]1CC[C@H]4[C@]2(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)C(C)(C)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

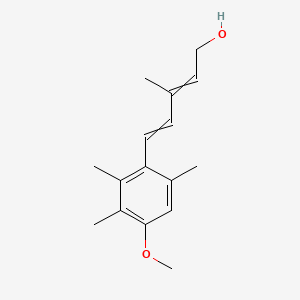



![(3S,5R,6E)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}-7-[4-(4-fluorophenyl)-2-[(methanesulfonyl)(methyl)amino]-6-(propan-2-yl)pyrimidin-5-yl]hept-6-enoic acid](/img/structure/B563751.png)
